molecular formula C13H22FNO4 B3047253 Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate CAS No. 1363382-10-8

Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate

Cat. No.: B3047253
CAS No.: 1363382-10-8
M. Wt: 275.32
InChI Key: LDMFZQJNAOAWGF-UHFFFAOYSA-N
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Description

Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate is a synthetic organic compound with the molecular formula C13H22FNO4. It is characterized by the presence of a cyclobutane ring substituted with a fluoro group, an ethyl ester, and a tert-butoxycarbonyl-protected amine. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name

ethyl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(6-9(14)7-13)8-15-11(17)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMFZQJNAOAWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115199
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-10-8
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST), Selectfluor

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Ester Hydrolysis: Sodium hydroxide, sulfuric acid

Major Products Formed

    Substitution: Various substituted cyclobutane derivatives

    Deprotection: Free amine derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets.
    • Case Study : A study published in European Journal of Medicinal Chemistry highlighted the use of similar Boc-protected amino compounds in developing EP2 receptor agonists, which are relevant in treating conditions like inflammation and pain .
  • Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can undergo various transformations, such as nucleophilic substitutions and coupling reactions.
    • Data Table: Synthetic Transformations
    Reaction TypeConditionsProduct Example
    Nucleophilic SubstitutionBase-catalyzed, solvent-freeAmino derivatives
    Coupling ReactionsPd-catalyzed cross-couplingBiaryl compounds
  • Fluorination Reactions
    • The presence of the fluorine atom makes this compound particularly interesting for fluorination reactions, which are crucial in the development of PET imaging agents.
    • Case Study : Research has demonstrated that fluorinated compounds like this one can be utilized to synthesize radiolabeled molecules for positron emission tomography (PET), enhancing imaging techniques in clinical settings .

Potential Therapeutic Uses

The structural characteristics of this compound suggest several therapeutic applications:

  • Anti-inflammatory Agents : Modifications could lead to compounds with enhanced efficacy against inflammatory diseases.
  • Anticancer Drugs : The ability to modify the cyclobutane core may yield new candidates for anticancer therapies.

Mechanism of Action

The mechanism of action of ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, such as nucleophilic substitution and ester hydrolysis. The fluoro group can enhance the compound’s stability and reactivity, while the Boc-protected amine can be selectively deprotected to reveal the free amine for further reactions .

Comparison with Similar Compounds

Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(tert-butoxycarbonylamino)methyl]-cyclobutanecarboxylate: Lacks the fluoro group, resulting in different reactivity and stability.

    Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-chloro-cyclobutanecarboxylate: Contains a chloro group instead of a fluoro group, leading to variations in chemical behavior.

    Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-bromo-cyclobutanecarboxylate: Features a bromo group, which can affect the compound’s reactivity and applications.

The presence of the fluoro group in this compound imparts unique properties, such as increased stability and specific reactivity, making it distinct from its analogs.

Biological Activity

Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate, with the CAS number 1363382-10-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring and a fluorine atom, which may influence its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H22FNO4\text{C}_{13}\text{H}_{22}\text{F}\text{N}\text{O}_{4}

Key Features:

  • Molecular Formula: C13H22FNO4
  • IUPAC Name: Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)-3-fluorocyclobutane-1-carboxylate
  • Chemical Properties: Light yellow liquid, with a purity of approximately 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tert-butoxycarbonyl group can enhance the compound's stability and bioavailability, while the fluorine atom may improve its binding affinity to specific receptors or enzymes.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, particularly in the context of cancer therapy. The following table summarizes key findings from various research studies:

Study ReferenceBiological TargetFindings
Cancer cell lines (e.g., pancreatic, colorectal)Demonstrated cytotoxic effects in vitro, with IC50 values indicating significant anti-proliferative activity.
Enzyme inhibition assaysShowed potential as an inhibitor of specific kinases involved in cancer progression.
Animal modelsIndicated reduced tumor growth in xenograft models when administered in combination with standard chemotherapy agents.

Case Studies

  • Case Study on Pancreatic Cancer:
    In a controlled study involving pancreatic cancer cell lines, this compound exhibited significant cytotoxicity, leading to apoptosis in over 70% of treated cells after 48 hours. This suggests a promising role for this compound in targeted cancer therapies.
  • Combination Therapy Research:
    A recent patent application described the use of this compound in combination with an anti-Axl antibody-drug conjugate. The results indicated enhanced therapeutic efficacy against resistant cancer types, highlighting its potential as a synergistic agent in cancer treatment protocols .

Safety and Toxicology

While preliminary studies indicate promising biological activity, comprehensive safety assessments are crucial. Toxicological evaluations have shown that at therapeutic doses, this compound exhibits low toxicity profiles in animal models. However, further studies are needed to establish long-term safety and potential side effects.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 2.5–4.0 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl). Fluorine coupling in ¹H NMR distinguishes substituent positions .
  • ¹⁹F NMR : Confirms fluorine presence (δ -180 to -220 ppm for cyclobutane-fluorine) and monitors stereochemical integrity .
  • HRMS (ESI-TOF) : Validates molecular weight (C₁₄H₂₃FNO₄; calc. 296.16) and fragmentation patterns of the Boc group (m/z 57, [C₄H₉]⁺) .

How can researchers optimize the stereochemical outcome during cyclobutane ring formation?

Q. Advanced

  • Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled [2+2] cycloadditions, reducing epimerization .
  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization .
  • Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., Rh₂(OAc)₄) for enantioselective cyclopropane/cyclobutane ring formation, followed by fluorination .

What are the stability considerations for the tert-butoxycarbonyl (Boc) group under different reaction conditions?

Q. Advanced

  • Acidic Conditions : Boc deprotection occurs rapidly with TFA (>95% in 1–2 hours at 0°C), but partial decomposition is observed in HCl/EtOAc systems .
  • Basic Conditions : Stable under mild bases (pH <10), but prolonged exposure to K₂CO₃ in polar solvents (e.g., DMF) leads to carbamate hydrolysis .
  • Thermal Stability : Decomposition above 150°C generates CO₂ and tert-butanol, detectable via TGA/DSC .

How should researchers address contradictions in reported yields for similar fluorocyclobutane derivatives?

Q. Advanced

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., ring-opened dienes or defluorinated species) .
  • Solvent Optimization : Replace THF with CH₃CN to suppress solvolysis of intermediates, improving yields by ~20% .
  • Catalyst Screening : Transition from Pd/C to PtO₂ in hydrogenation steps reduces over-reduction of the Boc group .

What PPE and safety protocols are recommended for handling this compound?

Q. Basic

  • Respiratory Protection : Use NIOSH-approved N95 masks if aerosolization is possible during synthesis .
  • Skin Protection : Flame-retardant lab coats and nitrile gloves (≥8 mil thickness) to prevent dermal exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal .

What analytical methods resolve discrepancies in reported ¹H NMR shifts for Boc-protected cyclobutane derivatives?

Q. Advanced

  • Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., ring puckering) causing signal splitting at 25°C vs. −40°C .
  • COSY/NOESY : Correlates coupling between cyclobutane protons and the Boc group to confirm spatial arrangement .
  • Isotopic Labeling : ¹³C-labeled Boc groups clarify assignment ambiguities in crowded spectra .

How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the cyclobutane ring, slowing SN2 reactions at the carboxylate ester .
  • Steric Effects : 3-Fluoro substituent increases ring rigidity, favoring axial attack in nucleophilic additions (e.g., Grignard reagents) .
  • Competitive Pathways : Competing elimination (E2) is minimized by using bulky bases (e.g., DIPEA) in substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate

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